N'-{[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2-furohydrazide
Description
“N’-{[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2-furohydrazide” is a complex organic compound. It contains several functional groups and aromatic rings, including a bromo-nitrophenyl group, a furan ring, and a hydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the bromo-nitrophenyl group. This could be achieved by nitration of a bromobenzene precursor . The furan ring could be formed through a separate process, possibly involving a Paal-Knorr synthesis or similar method. The final steps would involve the formation of the hydrazide group and the coupling of the various components .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several aromatic rings and functional groups. The presence of the bromo-nitrophenyl group suggests that the compound may have significant electron-withdrawing properties, which could affect its reactivity . The furan ring and hydrazide group also contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the bromo-nitrophenyl group, which is a strong electron-withdrawing group. This could make the compound susceptible to nucleophilic attack. The furan ring and hydrazide group could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo-nitrophenyl group could increase the compound’s density and boiling point . The furan ring and hydrazide group could also influence the compound’s solubility and reactivity .Future Directions
Future research could focus on further elucidating the compound’s mechanism of action and potential applications. This could involve in vitro and in vivo studies to assess its biological activity. Additionally, further studies could explore the compound’s physical and chemical properties, and how these influence its reactivity and stability .
Properties
IUPAC Name |
N-[(E)-[5-(4-bromo-2-nitrophenyl)furan-2-yl]methylideneamino]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-10-2-6-16(25-10)17(22)20-19-9-12-4-7-15(26-12)13-5-3-11(18)8-14(13)21(23)24/h2-9H,1H3,(H,20,22)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQALWDNNXVYDU-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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